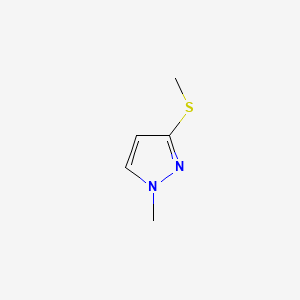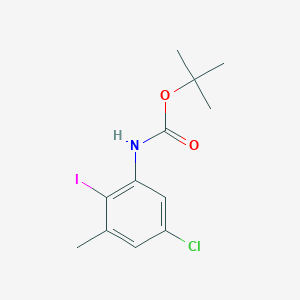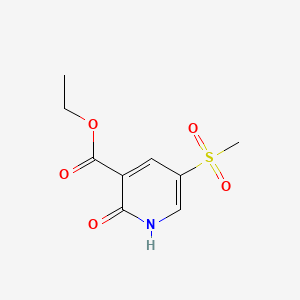
Ethyl 2-hydroxy-5-methanesulfonylpyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-hydroxy-5-methanesulfonylpyridine-3-carboxylate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a hydroxy group, a methanesulfonyl group, and an ethyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-hydroxy-5-methanesulfonylpyridine-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-3-carboxylic acid as the core structure.
Hydroxylation: Introduction of the hydroxy group at the 2-position of the pyridine ring.
Methanesulfonylation: The methanesulfonyl group is introduced at the 5-position using methanesulfonyl chloride in the presence of a base.
Esterification: The carboxylic acid group is esterified with ethanol to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Ethyl 2-hydroxy-5-methanesulfonylpyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 2-oxo-5-methanesulfonylpyridine-3-carboxylate.
Reduction: Formation of 2-hydroxy-5-methanesulfonylpyridine-3-ethanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 2-hydroxy-5-methanesulfonylpyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 2-hydroxy-5-methanesulfonylpyridine-3-carboxylate involves its interaction with specific molecular targets. The hydroxy and methanesulfonyl groups play a crucial role in its binding affinity and activity. The compound may modulate biological pathways by interacting with enzymes or receptors, leading to its observed effects.
類似化合物との比較
Similar Compounds
Ethyl 2-hydroxy-5-methylpyridine-3-carboxylate: Similar structure but with a methyl group instead of a methanesulfonyl group.
Ethyl 2-hydroxy-5-chloropyridine-3-carboxylate: Similar structure but with a chloro group instead of a methanesulfonyl group.
Uniqueness
Ethyl 2-hydroxy-5-methanesulfonylpyridine-3-carboxylate is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for various applications compared to its analogs.
特性
分子式 |
C9H11NO5S |
|---|---|
分子量 |
245.25 g/mol |
IUPAC名 |
ethyl 5-methylsulfonyl-2-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C9H11NO5S/c1-3-15-9(12)7-4-6(16(2,13)14)5-10-8(7)11/h4-5H,3H2,1-2H3,(H,10,11) |
InChIキー |
XTUFHAAGZQSBSO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=CNC1=O)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl endo-6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13570190.png)
![N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B13570195.png)
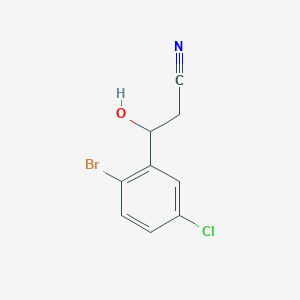


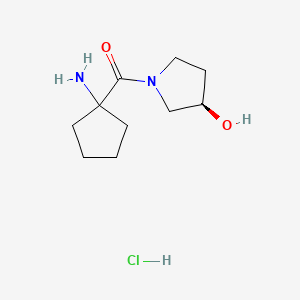
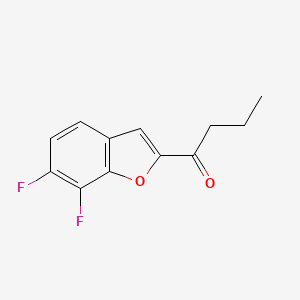
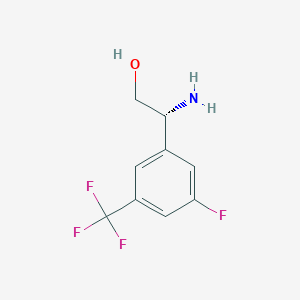
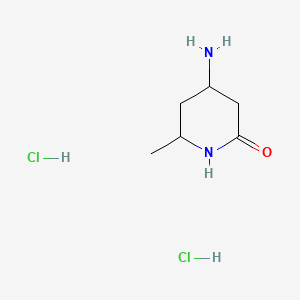
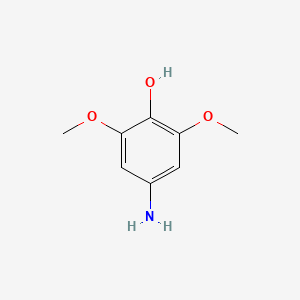
![tert-butyl (1S,4R,5S)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13570251.png)
